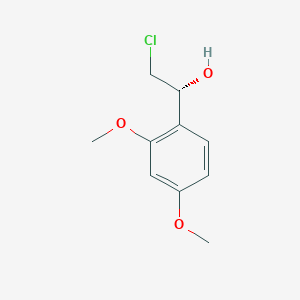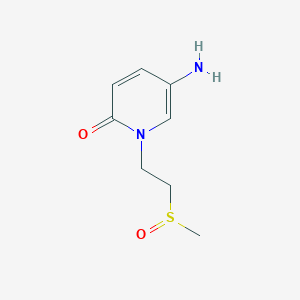
5-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C7H11N3O3S It is known for its unique structure, which includes an amino group, a methanesulfinylethyl side chain, and a dihydropyridinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridinone core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the methanesulfinylethyl side chain: This step often involves nucleophilic substitution reactions where a suitable methanesulfinylethyl halide reacts with the dihydropyridinone core.
Amination: The final step involves introducing the amino group through amination reactions, which can be facilitated by reagents such as ammonia or amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Additionally, industrial processes may incorporate continuous flow techniques to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The methanesulfinylethyl side chain can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to modify the dihydropyridinone core or the methanesulfinylethyl side chain.
Substitution: The amino group and other functional groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced dihydropyridinone compounds, and various substituted analogs, depending on the specific reaction conditions and reagents used.
科学研究应用
5-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or modulate the activity of specific pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full potential.
相似化合物的比较
Similar Compounds
5-Amino-1-(2-methanesulfinylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: This compound shares a similar core structure but differs in the degree of saturation and functional groups.
5-Amino-1-(2-methanesulfinylethyl)-1,2,3,4-tetrahydropyridine: Another analog with slight variations in the core structure and side chains.
Uniqueness
5-Amino-1-(2-methanesulfinylethyl)-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C8H12N2O2S |
|---|---|
分子量 |
200.26 g/mol |
IUPAC 名称 |
5-amino-1-(2-methylsulfinylethyl)pyridin-2-one |
InChI |
InChI=1S/C8H12N2O2S/c1-13(12)5-4-10-6-7(9)2-3-8(10)11/h2-3,6H,4-5,9H2,1H3 |
InChI 键 |
AMPFSCWMAMUBBI-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)CCN1C=C(C=CC1=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate](/img/structure/B13169236.png)
![[(3-Fluoro-4-methylphenyl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B13169252.png)
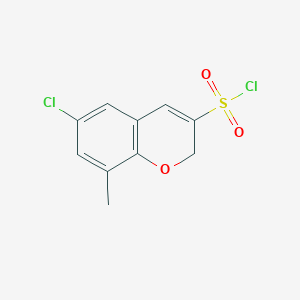

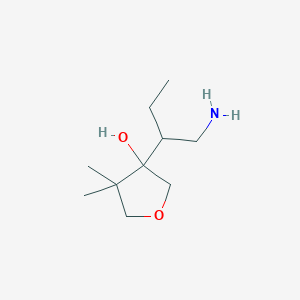

![Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13169287.png)
![3-chloro-6-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B13169290.png)
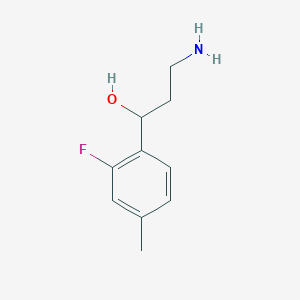
![[1-(2-Chlorophenyl)cyclopentyl]methanol](/img/structure/B13169311.png)
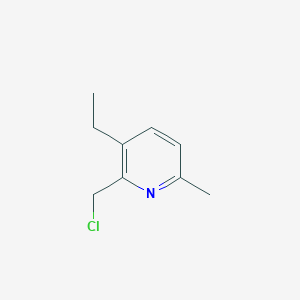
![6-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13169324.png)

